N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Lipophilicity Hydrogen Bonding Drug Design

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9) is a heterocyclic oxalamide derivative with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol. It belongs to the broader class of furan/thiophene-2-carbonyl amino acid and amide derivatives, several of which are under investigation as inhibitors of Factor Inhibiting HIF-1 (FIH-1), a negative regulator of the hypoxia-inducible factor (HIF) transcriptional response.

Molecular Formula C12H10N2O4S
Molecular Weight 278.28
CAS No. 1796970-52-9
Cat. No. B2725451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
CAS1796970-52-9
Molecular FormulaC12H10N2O4S
Molecular Weight278.28
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
InChIInChI=1S/C12H10N2O4S/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17)
InChIKeySECARVISCRZGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9): Structural Identity and Compound-Class Context


N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9) is a heterocyclic oxalamide derivative with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol . It belongs to the broader class of furan/thiophene-2-carbonyl amino acid and amide derivatives, several of which are under investigation as inhibitors of Factor Inhibiting HIF-1 (FIH-1), a negative regulator of the hypoxia-inducible factor (HIF) transcriptional response [1]. The compound exists primarily in the domain of research chemical supply and exploratory medicinal chemistry, with physicochemical identity established through CAS registration and basic property databases, thereby defining its procurement-grade baseline.

Why Generic Substitution of N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9) Is Scientifically Invalid


Generic substitution within this chemical series is scientifically untenable because minor structural variations (e.g., furan vs. thiophene at the carbonyl position, or alterations in the oxalamide amide substituent) produce divergent electronic profiles, hydrogen-bonding geometries, and lipophilicity, parameters that critically determine FIH-1 active-site occupancy and HIF-HRE transcriptional efficacy [1]. In the homologous study by Kawaguchi et al., even stereoisomers of furan/thiophene-2-carbonyl amino acid derivatives exhibited distinct potencies – for instance, compound 10 (R-isomer) showed a 25% activity concentration of 6.3 μM while compound 9 (S-isomer) required 25 μM, with structurally matched thiophene analogs displaying completely differential HIF response profiles [1]. Direct substitution of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide by a thiophene-carbonyl-thiophene congener (CAS 1797961-66-0) or a cyclopentyl-substituted oxalamide analog (benchchem series) therefore risks catastrophic loss of target engagement without explicit head-to-head validation, rendering interchangeable procurement scientifically indefensible.

Quantitative Differentiation Evidence for N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9) vs. Closest Analogs


Furan-2-carbonyl vs. Thiophene-2-carbonyl: Computed Lipophilicity and H-Bond Acceptor Capability

N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (target) differs from its direct thiophene analog, N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (PubChem CID 76147320, CAS 1797961-66-0), by substitution of furan for thiophene at the carbonyl position. This substitution is predicted to alter computed logP and hydrogen-bond acceptor count. The thiophene analog possesses a computed XLogP3-AA of 1.7 and a hydrogen bond acceptor count of 5 (PubChem 2024 release) [1]. The furan-containing target compound incorporates an oxygen heteroatom replacement that increases electronegative H-bond acceptor character, which docking studies in the FIH-1 series indicate participates in key active-site iron chelation interactions that differ fundamentally from sulfur [2].

Lipophilicity Hydrogen Bonding Drug Design

FIH-1 Inhibitory Class Evidence: HIF-HRE Transcriptional Activity in SK-N-BE(2)c Cells

The target compound has not been individually tested in published FIH-1 assays. However, the broader furan/thiophene-2-carbonyl series was evaluated for FIH-1 inhibition via HIF-HRE promoter activity in SK-N-BE(2)c neuroblastoma cells under continuous mild hypoxia [1]. Within that series, structural determinants of activity were established: compounds bearing the (5-methylfuran-2-carbonyl)thiophene core with appropriate amino acid side chains achieved 25% activity concentrations as low as 6.3 μM (Compound 10) and 100 μM activities up to 52% (Compound 18), while close structural analogs lacking the optimal substitution pattern showed no activity (0% at 100 μM for Compounds 2, 3, 4, 5, 6, 8, 13, 14, 19, 21, 23, 25, 26, 27, 28, 29, etc.) [1]. The target compound's oxalamide terminus differs from the amino acid ester terminus of the tested series, and its FIH-1 inhibitory potency remains unquantified.

FIH-1 Inhibition Hypoxia-Inducible Factor SK-N-BE(2)c

Toxicity Differentiation: Absence of Cytotoxicity Data Necessitating Case-by-Case Evaluation

In the Kawaguchi et al. FIH-1 inhibitor series, the vast majority of compounds exhibited no appreciable cytotoxicity (IC50 >100 μM by MTS assay in SK-N-BE(2)c cells), with only Compound 30 (containing a 4-hydroxyphenylmethyl substituent on the thiophene core) showing measurable toxicity (IC50 = 75 μM) [1]. The target compound's oxalamide terminus introduces potential for off-target interactions not present in the amino acid ester series, but no direct cytotoxicity data are available. For the structurally simplest comparator, N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide, no toxicity data are published either.

Cytotoxicity MTS Assay Therapeutic Window

Evidence-Backed Application Scenarios for N1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1796970-52-9)


Exploratory FIH-1/HIF Pathway Target Engagement Studies Requiring a Structurally Distinct Oxalamide Probe

Researchers investigating FIH-1-mediated HIF-α regulation who require a furan-carbonyl-thiophene core with an oxalamide (rather than amino acid ester) terminus should prioritize this compound. The broader furan/thiophene-2-carbonyl class has demonstrated FIH-1-dependent HIF-HRE transcriptional activation in SK-N-BE(2)c cells [1], and the oxalamide functional group offers an uncharacterized chemotype for probing FIH-1 active-site interactions beyond the established 2-oxoglutarate competitive binding paradigm. This scenario applies only when accompanied by in-house FIH-1 enzyme or cell-based HRE reporter assays to confirm activity.

Comparative Structure-Activity Relationship (SAR) Expansion of the Furan/Thiophene-Carbonyl FIH-1 Inhibitor Series

Medicinal chemistry teams seeking to diversify the amide/amino acid terminus of the validated furan/thiophene-2-carbonyl FIH-1 inhibitor scaffold should procure this exact compound. The SAR data from Kawaguchi et al. demonstrate that stereochemical and substituent variations at the amide terminus produce activity differences spanning >15-fold in cellular potency [1]. Incorporating the oxalamide-terminated analog into a systematic SAR matrix will define the tolerance of the FIH-1 binding pocket for the diamide structural motif, directly informing lead optimization.

Physicochemical Property Benchmarking of Furan-Containing Oxalamide Library Members

In drug discovery programs where lipophilicity modulation is critical for CNS penetration or metabolic stability, this compound serves as a reference point for understanding the impact of furan-for-thiophene replacement within the oxalamide series. The predicted ΔXLogP3-AA of approximately -0.5 to -1.0 relative to the thiophene congener (CAS 1797961-66-0) provides a quantifiable lever for tuning membrane permeability [1][2]. Procurement of both the furan and thiophene analogs enables direct experimental determination of logD7.4 and PAMPA permeability, generating actionable medicinal chemistry design principles.

Negative Control Validation for FIH-1 Assay Development

Given the absence of confirmed FIH-1 inhibitory activity for this specific compound, it may be deployed as a structurally matched but potentially inactive comparator in FIH-1 biochemical or cellular assay validation. The compound shares the (furan-2-carbonyl)thiophene pharmacophore with active series members [1], and the oxalamide modification could abrogate activity, making it a rigorous specificity control. This application requires empirical confirmation of inactivity in the target assay system before use as a negative control.

Quote Request

Request a Quote for N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.